molecular formula C16H22Cl2N2O2 B2606988 2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide CAS No. 1808665-19-1

2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide

Cat. No.: B2606988
CAS No.: 1808665-19-1
M. Wt: 345.26
InChI Key: FSPOYUSXBNBGPN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

The synthesis of 2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Carboxamide formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as cyclopentylamine, under suitable conditions.

    Ethoxyethyl substitution:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide can be compared with other similar compounds, such as:

    2,5-dichloropyridine: A simpler compound with only chlorine substitutions on the pyridine ring.

    N-cyclopentylpyridine-4-carboxamide: Lacks the chlorine and ethoxyethyl substitutions.

    2,5-dichloro-N-methylpyridine-4-carboxamide: Similar structure but with a methyl group instead of the cyclopentyl and ethoxyethyl groups.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(2-ethoxyethyl)cyclopentyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-2-22-8-7-16(5-3-4-6-16)11-20-15(21)12-9-14(18)19-10-13(12)17/h9-10H,2-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPOYUSXBNBGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)CNC(=O)C2=CC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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